methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13726154
InChI: InChI=1S/C13H12BrNO2/c1-17-13(16)11-6-8(14)7-12-10(11)4-5-15(12)9-2-3-9/h4-7,9H,2-3H2,1H3
SMILES: COC(=O)C1=C2C=CN(C2=CC(=C1)Br)C3CC3
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol

methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate

CAS No.:

Cat. No.: VC13726154

Molecular Formula: C13H12BrNO2

Molecular Weight: 294.14 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate -

Specification

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
IUPAC Name methyl 6-bromo-1-cyclopropylindole-4-carboxylate
Standard InChI InChI=1S/C13H12BrNO2/c1-17-13(16)11-6-8(14)7-12-10(11)4-5-15(12)9-2-3-9/h4-7,9H,2-3H2,1H3
Standard InChI Key ZNKCXIIGYSWMRR-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C=CN(C2=CC(=C1)Br)C3CC3
Canonical SMILES COC(=O)C1=C2C=CN(C2=CC(=C1)Br)C3CC3

Introduction

Synthesis:

The synthesis of methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate typically involves:

  • Starting Materials: A brominated indole derivative and cyclopropyl precursors.

  • Esterification Reaction: The carboxylic acid group is converted into a methyl ester using methanol under acidic or catalytic conditions.

  • Cyclopropyl Substitution: Introduction of the cyclopropyl group at the nitrogen atom using cyclopropyl halides.

Characterization Techniques:

To confirm the compound's structure, the following techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to the indole ring, bromine substitution, and ester groups.

  • Mass Spectrometry (MS): Confirms molecular weight (exact mass = 293.005127).

  • Infrared Spectroscopy (IR): Identifies functional groups such as ester carbonyl (C=O) vibrations.

  • X-Ray Crystallography: Provides detailed structural information including bond lengths and angles.

Medicinal Chemistry:

Indole derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The bromine atom can act as a reactive site for further functionalization to develop pharmaceuticals.

Material Science:

The compound's stability and optical properties may make it useful in developing organic materials for electronics or photonics.

Drug Discovery:

Its structural similarity to bioactive indoles suggests potential as a scaffold for drug design targeting enzymes or receptors.

Environmental and Safety Considerations

While specific safety data for this compound is unavailable, general precautions for handling brominated organic compounds include:

  • Use in a well-ventilated area or fume hood.

  • Avoid contact with skin or eyes.

  • Store in a cool, dry place away from heat sources.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator